Product packaging for 2-(3-Benzyloxyphenyl)nicotinic acid(Cat. No.:CAS No. 1258628-83-9)

2-(3-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6394632
CAS No.: 1258628-83-9
M. Wt: 305.3 g/mol
InChI Key: NIWOLYHSNAFJOB-UHFFFAOYSA-N
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Description

Historical Perspectives in Nicotinic Acid Derivative Research

Nicotinic acid, also known as niacin or vitamin B3, has a long and storied history in science and medicine. Initially identified as a cure for pellagra, its importance extends far beyond its role as a vitamin. nih.govresearchgate.net For decades, researchers have been captivated by the therapeutic potential of nicotinic acid and its derivatives, leading to extensive studies on their synthesis and biological effects. nih.govresearchgate.net This research has revealed a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netnih.govmdpi.com

The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid at the 3-position, has served as a versatile scaffold for chemical modification. Scientists have systematically altered this structure by introducing various substituents at different positions on the pyridine ring, leading to the creation of vast libraries of novel compounds with diverse biological activities. researchgate.netmdpi.com These modifications are often guided by the principles of structure-activity relationships (SAR), where the goal is to enhance a desired pharmacological effect or to improve the pharmacokinetic profile of the parent molecule. scirp.org

Rationale for Investigating 2-(3-Benzyloxyphenyl)nicotinic acid in Chemical Biology

The rationale for the synthesis and investigation of this compound stems from the established biological significance of 2-arylnicotinic acid derivatives. The introduction of a phenyl group at the 2-position of the nicotinic acid scaffold has been shown to be a fruitful strategy in the development of compounds with a range of biological activities. The specific structure of this compound, which features a benzyloxy group on the phenyl ring, suggests a deliberate design to explore its interaction with biological targets, potentially including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The benzyloxy group introduces a degree of lipophilicity and conformational flexibility that can influence how the molecule binds to a receptor. In the field of chemical biology, such compounds are valuable tools for probing the architecture and function of receptor binding sites. nih.gov The study of how ligands like this compound interact with receptors can provide insights into the molecular basis of receptor activation and signaling. nih.govacs.org

Current Research Landscape and Identified Gaps Pertaining to the Compound

This lack of specific data presents both a challenge and an opportunity. The absence of empirical data means that any discussion of its properties must be inferred from the behavior of structurally similar molecules. At the same time, this gap highlights a promising area for future research. The unique combination of a 2-phenylnicotinic acid core with a 3-benzyloxy substituent warrants investigation to determine if this specific arrangement of functional groups confers novel or enhanced biological activities.

Detailed Research Findings

Given the absence of direct research on this compound, this section will discuss the detailed research findings for structurally related 2-arylnicotinic acid derivatives to infer the potential properties of the title compound.

The biological activity of 2-arylnicotinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. For instance, studies on various 2-arylidene derivatives have shown that the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can significantly influence their antitumor activity. nih.gov This suggests that the benzyloxy group in this compound could play a crucial role in its biological profile.

Furthermore, the position of the substituent on the phenyl ring is also critical. Research on other classes of pharmacologically active molecules has demonstrated that changing a substituent from the para to the meta position can dramatically alter the compound's potency and selectivity for its target. researchgate.net Therefore, the meta-position of the benzyloxy group in this compound is likely a key determinant of its interaction with biological macromolecules.

The synthesis of 2-phenylnicotinic acid derivatives is often achieved through cross-coupling reactions, where a suitably functionalized pyridine derivative is coupled with a phenylboronic acid or a similar organometallic reagent. The specific synthesis of this compound would likely involve such a strategy, followed by appropriate purification and characterization steps.

Data Tables

To provide a comparative context for the potential activity of this compound, the following tables summarize data for related nicotinic acid derivatives.

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

This table illustrates the anti-inflammatory potential of various nicotinic acid derivatives, which is a plausible area of activity for this compound. The data is presented as the percentage of inhibition of a specific inflammatory marker.

CompoundSubstituent at 2-positionOther SubstituentsAnti-inflammatory Activity (% inhibition)
Derivative A PhenylNone45%
Derivative B 4-HydroxyphenylNone65%
Derivative C 3,4-DimethoxyphenylNone75%
Ibuprofen (Standard Drug)80%

This table is illustrative and based on generalized findings for the class of compounds.

Table 2: Antimicrobial Activity of Functionalized Nicotinic Acid Hydrazides

This table showcases the antimicrobial potential of nicotinic acid derivatives, another area where this compound might show activity. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. mdpi.com

CompoundFunctional GroupMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Hydrazide 1 4-Chlorophenyl15.62>125
Hydrazide 2 2,4-Dichlorophenyl7.8162.5
Hydrazide 3 4-Nitrophenyl31.25125
Ciprofloxacin (Standard Drug)0.980.49

This table is based on published data for nicotinic acid hydrazide derivatives to illustrate structure-activity relationships. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO3 B6394632 2-(3-Benzyloxyphenyl)nicotinic acid CAS No. 1258628-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWOLYHSNAFJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688422
Record name 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258628-83-9
Record name 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modification Strategies for 2 3 Benzyloxyphenyl Nicotinic Acid

Established Synthetic Routes to the Core 2-(3-Benzyloxyphenyl)nicotinic acid Scaffold

The construction of the this compound core primarily relies on the formation of a carbon-carbon bond between the pyridine (B92270) and phenyl rings. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most prevalent and effective methods for achieving this transformation.

Retrosynthetic Analysis and Key Reaction Steps

A logical retrosynthetic analysis of this compound points to two primary precursor fragments: a substituted pyridine ring and a substituted phenyl ring. The key disconnection is the C2-C1' bond between the pyridine and the phenyl ring. This leads to a halopyridine derivative (typically a 2-chloro or 2-bromonicotinic acid) and a (3-benzyloxyphenyl) organometallic reagent.

Retrosynthetic Analysis:

Generated code

Key Synthetic Methodologies:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (e.g., 2-chloronicotinic acid or its ester) with an organoboron compound (e.g., (3-benzyloxyphenyl)boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The use of boronic acids is advantageous due to their stability and relatively low toxicity. libretexts.org

Negishi Coupling: This method utilizes an organozinc reagent, such as (3-benzyloxyphenyl)zinc halide, which is coupled with a halopyridine. wikipedia.org Negishi couplings are known for their high functional group tolerance and the ability to couple a wide range of carbon centers. wikipedia.org

The synthesis of the required precursors involves standard organic transformations. 2-Halonicotinic acids are commercially available or can be synthesized from nicotinic acid. google.com The (3-benzyloxyphenyl)boronic acid or zinc halide can be prepared from 3-benzyloxyphenol, which in turn is synthesized from 3-hydroxybenzaldehyde (B18108) and benzyl (B1604629) bromide followed by oxidation.

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of the cross-coupling reactions for the synthesis of 2-arylnicotinic acids is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

For Suzuki-Miyaura couplings of heteroaryl halides, various palladium catalysts and ligands have been explored. For instance, palladium acetate (B1210297) [Pd(OAc)2] or palladium(II) chloride [PdCl2] are common palladium sources. harvard.edu The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands often providing superior results in the coupling of challenging substrates like heteroaryl chlorides. harvard.edu Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). harvard.edu The solvent system can also significantly impact the reaction outcome, with mixtures of organic solvents and water often being employed. acs.org

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2 / SPhosK3PO4Dioxane/Water6094 harvard.edu
NiCl2(PCy3)2K3PO42-Me-THF100~85 nih.gov
PdCl2(dppf)K2CO3DME80~90 yonedalabs.com

This table presents representative conditions for Suzuki-Miyaura couplings of related aryl halides and is intended to be illustrative. Specific conditions for this compound may vary.

Similarly, for Negishi couplings, the choice of palladium or nickel catalyst and the method of organozinc reagent preparation are key factors. wikipedia.orgnih.gov Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org

Development of Novel Synthetic Methodologies for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, addressing concerns about cost, environmental impact, and safety associated with traditional cross-coupling reactions.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 2-arylnicotinic acids. Key areas of development include:

Use of Greener Solvents: Efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water, or aqueous mixtures with solvents like n-butanol or 2-methyltetrahydrofuran (B130290) (2-Me-THF), have been successfully employed in Suzuki-Miyaura couplings of heteroaryl halides. acs.orgnih.govrsc.org The use of natural surfactants like saponin (B1150181) can facilitate these reactions in aqueous media at room temperature. rsc.org

Catalyst Efficiency and Reusability: The development of highly active catalysts that can be used at low loadings is a major goal. rsc.org This not only reduces costs but also minimizes the amount of residual metal in the final product. Research into heterogeneous catalysts or catalyst systems that allow for easy separation and recycling is also an active area.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cross-coupling reactions.

Stereoselective and Enantioselective Synthetic Considerations

While this compound itself is achiral, the concept of atropisomerism can become relevant in more sterically hindered 2-arylnicotinic acid derivatives. Atropisomers are stereoisomers arising from restricted rotation around a single bond. The enantioselective synthesis of such chiral biaryl compounds is a significant area of research, often employing chiral catalysts or auxiliaries. mdpi.comnih.gov For the specific case of this compound, unless significant steric hindrance is introduced through further substitution, it is not expected to exhibit stable atropisomers at room temperature.

Derivatization and Functionalization Strategies for this compound

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.

The primary sites for functionalization are the carboxylic acid group and the benzyloxy moiety.

Modification of the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups.

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the corresponding esters. For example, benzyl nicotinate (B505614) can be formed from nicotinic acid and benzyl alcohol. nist.govchemeo.com

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to the acid chloride affords the corresponding amides. google.comnih.govresearchgate.net

Cleavage of the Benzyl Ether: The benzyl protecting group can be removed to reveal the free phenol (B47542). This is typically achieved through catalytic hydrogenation (e.g., using H2 and a palladium on carbon catalyst), which is a clean and efficient method.

These derivatization strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Chemical Modifications of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule offers several avenues for chemical modification, primarily centered around the carboxylic acid group and the pyridine ring itself. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing new functionalities for biological interactions or further chemical transformations.

The carboxylic acid group can be readily converted into a variety of derivatives, including esters and amides. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding esters. libretexts.org For instance, treatment with various alcohols under appropriate conditions can yield a range of alkyl or aryl esters. Similarly, amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. mdpi.comrsc.org Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). rsc.org These ester and amide derivatives can serve as prodrugs or as handles for further functionalization. libretexts.orgresearchgate.netresearchgate.net

Functionalization of the pyridine ring itself is more challenging due to its electron-deficient nature. nih.gov Direct electrophilic aromatic substitution on the pyridine ring of nicotinic acid derivatives generally requires harsh conditions and may lead to a mixture of products. physicsandmathstutor.commasterorganicchemistry.com However, strategies exist to achieve selective functionalization. For instance, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the ring towards electrophilic substitution, primarily at the 4-position. nih.gov Subsequent reduction of the N-oxide can then yield the substituted pyridine.

Structural Diversification of the Benzyloxyphenyl Moiety

The benzyloxyphenyl moiety provides additional opportunities for structural diversification, primarily through modification of the benzyl group and the phenyl ring.

A key transformation is the cleavage of the benzyl ether to unveil the corresponding phenol, 2-(3-hydroxyphenyl)nicotinic acid. This debenzylation can be accomplished through various methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective method, although it may be incompatible with other reducible functional groups within the molecule. nih.govmdpi.com Alternative reagents for benzyl ether cleavage include strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), which can be effective even at low temperatures. researchgate.netorganic-chemistry.org Milder conditions using reagents like magnesium iodide have also been reported for the selective debenzylation of aryl benzyl ethers. psu.edu The resulting phenolic hydroxyl group is a valuable handle for introducing further diversity. For example, it can be alkylated or acylated to generate a library of new ether and ester derivatives, respectively. nih.gov

The phenyl ring of the benzyloxyphenyl group can also be a target for modification, although this is generally less straightforward. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed to introduce substituents onto the phenyl ring. physicsandmathstutor.commasterorganicchemistry.comwikipedia.org The position of substitution would be directed by the existing benzyloxy and nicotinoyl groups. The benzyloxy group is an ortho-, para-director, while the deactivating effect of the nicotinoyl substituent would also influence the regioselectivity of the reaction.

Synthesis of Biologically Active Probes and Precursors

The this compound scaffold can serve as a starting point for the synthesis of various biologically active probes and precursors. These molecules are designed to study biological processes, identify molecular targets, or act as precursors for more complex bioactive compounds. nih.govnih.gov

Fluorescent probes are valuable tools in chemical biology for visualizing and tracking molecules within cells. nih.gov A common strategy for creating such probes involves attaching a fluorophore to the molecule of interest. figshare.com The this compound structure can be derivatized to incorporate a fluorescent tag. For instance, the carboxylic acid could be coupled to an amine-containing fluorophore, or the debenzylated phenol could be etherified with a fluorophore bearing a suitable leaving group. The choice of fluorophore and the linking strategy would depend on the desired spectral properties and the biological application. nih.gov

Furthermore, this scaffold can be utilized as a precursor for the synthesis of more complex, biologically active molecules. The functional groups present—the carboxylic acid, the pyridine nitrogen, and the latent phenol—provide multiple points for elaboration. For example, the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a precursor to the bioluminescent molecule coelenterazine, involves the condensation of a related phenyl-containing fragment. wikipedia.org Similarly, the structural motifs within this compound could be incorporated into larger molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.

Preclinical Pharmacological Investigations of 2 3 Benzyloxyphenyl Nicotinic Acid

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of a compound is a critical first step in the drug discovery process. It involves a series of experiments designed to identify the biological target of the compound, understand how it interacts with that target, and assess its effects on cellular functions in a controlled laboratory setting.

Target Identification and Engagement Studies

For nicotinic acid and its derivatives, the primary molecular target identified is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). nih.govnih.gov This receptor is highly expressed in adipocytes and immune cells such as neutrophils. nih.gov Target identification for novel analogs would likely begin by assessing their ability to bind to and activate GPR109A.

Methods for target identification often involve:

Affinity-based approaches: These methods, such as chemical proteomics, utilize a modified version of the compound to isolate its binding partners from cell lysates. drughunter.com

Genetic and computational approaches: Techniques like resistance screening, where cells are made resistant to the compound's effects, can help identify the target by sequencing the mutated genes. drughunter.com Computational methods, or in silico screening, can predict potential targets based on the compound's structure. mdpi.com

Target engagement studies would then confirm that the compound interacts with the identified target in a cellular context.

Enzyme Inhibition/Activation Profiling in Biochemical Assays

While the primary target of nicotinic acid is a receptor, its downstream effects involve the modulation of various enzymes. Biochemical assays are employed to determine a compound's direct effect on specific enzymes. For nicotinic acid, a key pathway affected is the inhibition of adenylyl cyclase following the activation of the Gi protein coupled to GPR109A.

Derivatives of nicotinic acid have also been synthesized and evaluated for their potential to inhibit other enzymes. For instance, novel nicotinic acid derivatives have been screened for their anti-inflammatory activity by assessing their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov

Table 1: Example of Enzyme Inhibition Data for Nicotinic Acid Derivatives

Compound/DerivativeTarget EnzymeAssay TypeResultReference
Nicotinic AcidAdenylyl CyclaseBiochemical AssayInhibition (indirect via GPR109A)
Novel Nicotinic Acid DerivativesCOX-2Biochemical AssayInhibition nih.gov

Receptor Binding and Ligand Affinity Assays

Receptor binding assays are fundamental to understanding the interaction between a ligand (the compound) and its receptor. These assays quantify the affinity of the compound for the receptor, typically expressed as the dissociation constant (Kd) or the inhibitory concentration (IC50).

For nicotinic acid, binding assays have been crucial in identifying GPR109A as its high-affinity receptor and another receptor, HM74, as a low-affinity target. nih.gov The affinity of various nicotinoids for nicotinic acetylcholine (B1216132) receptors (nAChRs) has also been extensively studied, highlighting the importance of specific amino acid residues in the receptor's binding pocket for ligand interaction. osti.govnih.govchemrxiv.org

Table 2: Example of Receptor Binding Affinity Data

LigandReceptorAffinity (KD or IC50)Reference
Nicotinic AcidGPR109A (High-affinity)High nih.gov
Nicotinic AcidHM74 (Low-affinity)Low nih.gov
AcetylcholineNicotinic Acetylcholine Receptor (wild-type)106 ± 6 μM (KD) nih.gov
CholineNicotinic Acetylcholine Receptor (wild-type)4.1 ± 0.5 mM (KD) nih.gov

Cell-Based Functional Assays and Phenotypic Screening

Cell-based assays bridge the gap between biochemical interactions and cellular responses. These assays measure the functional consequences of a compound's interaction with its target within a living cell. For nicotinic acid, functional assays have demonstrated its ability to inhibit lipolysis in adipocytes, a key aspect of its lipid-lowering effects. nih.gov

Phenotypic screening involves testing a compound's effect on a cellular model of a disease without prior knowledge of the target. This approach can uncover novel mechanisms of action. For example, derivatives of nicotinic acid have been screened for their anti-inflammatory effects in macrophage cell lines by measuring the inhibition of nitric oxide and pro-inflammatory cytokine production. nih.gov

Other cell-based assays relevant to nicotinic acid's known activities include:

Reporter gene assays: To measure the activation of specific signaling pathways. nih.gov

Calcium imaging: To detect changes in intracellular calcium levels upon receptor activation. nih.gov

Antioxidant assays: To evaluate the ability of compounds to scavenge free radicals within cells. nih.gov

Modulation of Specific Cellular Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding how a compound modulates these pathways is crucial for elucidating its mechanism of action.

Nicotinic acid, through its activation of GPR109A, modulates several key signaling pathways:

Inhibition of the cAMP pathway: Activation of the Gi-coupled GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Activation of the PI3K/Akt pathway: Niacin has been shown to activate the PI3K/Akt signaling cascade, which is involved in cell survival and metabolism. nih.gov This activation can occur through transactivation of other receptors like the epidermal growth factor receptor (EGFR). nih.gov

Modulation of the Ubiquitin-Proteasome Pathway: While not a direct effect, the signaling pathways modulated by nicotinic acid can influence the ubiquitin-proteasome system, which is critical for protein degradation and cellular regulation. mdpi.com

In Vivo Efficacy Studies in Preclinical Disease Models

In vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system. For nicotinic acid, preclinical studies have been conducted in various disease models, primarily focusing on dyslipidemia and cardiovascular disease. nih.gov

While no in vivo data exists for 2-(3-Benzyloxyphenyl)nicotinic acid, studies on related nicotinic acid derivatives have explored their efficacy in models of:

Inflammation: The anti-inflammatory effects of novel nicotinic acid derivatives have been evaluated in rat models of carrageenan-induced arthritis. nih.gov

Hematotoxicity: The potential of nicotinic acid to mitigate the hematological side effects of certain cancer therapies has been investigated in rat models. nih.gov

Helminth Infections: Benzyl (B1604629) derivatives of other heterocyclic compounds have been tested for their anthelmintic activity in various nematode infection models. nih.gov

These studies provide a framework for the potential in vivo evaluation of novel nicotinic acid analogs like this compound.

Assessment in Established Animal Models of Inflammatory Conditions

No studies have been identified that specifically evaluate this compound in animal models of inflammatory conditions.

For context, nicotinic acid and its derivatives have been investigated in various models of inflammation. For instance, studies have shown that nicotinic acid can ameliorate inflammation in models of atherosclerosis. nih.gov The anti-inflammatory effects of nicotinic acid are thought to be mediated, at least in part, by the GPR109A receptor on immune cells. nih.gov

Evaluation in Animal Models of Metabolic Disorders

There is no available data on the evaluation of this compound in animal models of metabolic disorders.

Nicotinic acid is a well-known therapeutic agent for dyslipidemia, a key feature of the metabolic syndrome. nih.govnih.gov Its efficacy in lowering triglycerides and LDL cholesterol while raising HDL cholesterol has been demonstrated in numerous preclinical and clinical studies. nih.gov These effects are largely attributed to the inhibition of lipolysis in adipose tissue following GPR109A activation. jci.org

Biomarker Analysis and Pharmacodynamic Endpoints in Preclinical Models

Specific biomarker analysis and pharmacodynamic endpoints for this compound in preclinical models have not been reported.

In studies involving nicotinic acid, relevant biomarkers and pharmacodynamic endpoints typically include measurements of plasma lipids (total cholesterol, LDL, HDL, triglycerides), free fatty acids, and inflammatory markers such as C-reactive protein (CRP), TNF-α, and IL-6. nih.gov Changes in the expression of genes involved in lipid metabolism and inflammation in tissues like the liver and adipose tissue are also monitored. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound have not been elucidated in the scientific literature. The following subsections are based on the known mechanisms of its parent compound, nicotinic acid.

Protein-Ligand Interaction Dynamics and Binding Kinetics

There is no information available regarding the protein-ligand interaction dynamics and binding kinetics of this compound.

Nicotinic acid is an agonist for the GPR109A receptor. jci.orgnih.gov The binding of nicotinic acid to GPR109A initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The affinity and kinetics of this interaction are crucial for its pharmacological effects.

Cellular Uptake, Trafficking, and Subcellular Localization

No studies have been found that investigate the cellular uptake, trafficking, and subcellular localization of this compound.

The cellular uptake of nicotinic acid is mediated by specific transporters. nih.gov Its distribution within the cell and localization to specific organelles would influence its metabolic fate and access to intracellular targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 3 Benzyloxyphenyl Nicotinic Acid Analogues

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of 2-(3-benzyloxyphenyl)nicotinic acid is a foundational step in understanding its SAR. This process involves the strategic modification of different parts of the molecule—the nicotinic acid core, the benzyloxy group, and the phenyl ring—to probe their influence on biological activity. The synthesis of these analogues allows for the systematic evaluation of various structural changes.

Exploration of Substituent Effects on Biological Activity

The biological activity of this compound analogues can be significantly influenced by the nature and position of substituents on the aromatic rings. Research on related 2-phenoxy and 2-aryl nicotinic acid derivatives has provided insights into potential substituent effects. For instance, the electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can modulate receptor binding affinity and functional activity.

To illustrate potential SAR trends, a hypothetical data table based on findings from related compound series is presented below. This table showcases how different substituents on the benzyloxy-phenyl ring might influence biological activity, represented here as IC₅₀ (half-maximal inhibitory concentration), a common measure of antagonist potency.

CompoundSubstituent (R)Position of RHypothetical IC₅₀ (nM)Rationale for Hypothetical Activity
1-H (unsubstituted)-50Baseline activity of the parent compound.
2-F4'35Small, electron-withdrawing group may enhance binding affinity through favorable interactions.
3-Cl4'40Larger halogen may have mixed effects of steric hindrance and electronic contribution.
4-CH₃4'65Small, electron-donating group might slightly decrease activity if an electron-poor region is favored.
5-OCH₃4'80Electron-donating and potentially bulky group could be detrimental to binding.
6-NO₂4'25Strong electron-withdrawing group may significantly improve potency.
7-CN4'30Linear and electron-withdrawing, potentially forming specific interactions within the binding pocket.

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles observed in similar classes of compounds.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The relative orientation of the nicotinic acid ring and the benzyloxyphenyl moiety, governed by the torsional angles around the ether linkage, can significantly impact how the molecule fits into a receptor's binding site.

Conformational analysis, often performed using computational methods such as molecular mechanics and quantum mechanics, helps to identify the low-energy, biologically relevant conformations. These studies can reveal whether a planar or a more twisted conformation is preferred for optimal interaction with the biological target.

Furthermore, the introduction of chiral centers, for example by substitution on the benzyl (B1604629) methylene (B1212753) bridge, would result in stereoisomers (enantiomers or diastereomers). It is common for stereoisomers to exhibit different biological activities, as biological macromolecules like receptors are chiral environments. The differential activity of stereoisomers can provide valuable information about the specific orientation required for binding and activation or inhibition of the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Potency

For a series of this compound analogues with known biological activities, a QSAR model can be developed to predict the potency of newly designed compounds. This process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. tandfonline.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Both SBDD and LBDD are powerful strategies in modern drug discovery that can be applied to the optimization of this compound analogues.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known. Molecular docking, a key SBDD technique, can be used to predict the binding mode of this compound within the target's active site. nih.govresearchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then guide the design of new analogues with improved complementarity to the binding site. For example, if the benzyloxy-phenyl group is found to sit in a hydrophobic pocket, modifications to enhance its hydrophobicity could lead to increased potency. The use of an acetylcholine (B1216132) binding protein (AChBP) as a structural template has been instrumental in modeling the ligand-binding domain of nicotinic acetylcholine receptors. tandfonline.comnih.gov

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of active ligands has been identified. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBDD approach where a three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are required for biological activity is generated. This pharmacophore model can then be used as a template to search for new, structurally diverse compounds with the desired activity or to guide the modification of existing ligands to better fit the model.

Computational Docking and Molecular Dynamics-Guided Optimization

No public data is available on the use of computational docking and molecular dynamics simulations to guide the optimization of this compound analogues. These computational techniques are instrumental in modern drug discovery for predicting the binding affinity and interaction of a ligand with its target protein at a molecular level.

In a typical scenario, researchers would perform docking studies to place virtual representations of this compound analogues into the active site of a relevant biological target. The resulting binding poses and scores would help to prioritize which analogues to synthesize and test. Molecular dynamics simulations would then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of their interactions.

Without access to research specifying the biological target of this compound and the subsequent computational analyses, a detailed account of its optimization cannot be provided.

Application of Fragment-Based and Scaffold-Hopping Approaches

There is no information in the public scientific literature regarding the application of fragment-based drug design (FBDD) or scaffold-hopping strategies in the development of analogues of this compound.

Fragment-based approaches involve screening small chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create a more potent lead compound. This method is a powerful tool for exploring chemical space and identifying novel molecular scaffolds.

Scaffold hopping is another key strategy in medicinal chemistry used to identify isosteric replacements for the core structure of a known active compound. This can lead to the discovery of new intellectual property and can improve a compound's pharmacological properties.

The lack of published studies on the use of these techniques for this compound means that no data on fragment screening hits or novel scaffolds derived from this compound is available to be presented.

Preclinical Pharmacokinetic and Metabolic Characterization of 2 3 Benzyloxyphenyl Nicotinic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

The metabolic stability of a compound, or its susceptibility to biotransformation, is a critical determinant of its in vivo half-life and oral bioavailability. researchgate.netbioivt.com In vitro assays using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, are widely employed to assess metabolic stability and identify potential metabolites. wuxiapptec.com These studies are foundational for estimating a compound's intrinsic clearance. bioivt.com

For 2-(3-Benzyloxyphenyl)nicotinic acid, in vitro studies using rat and human liver microsomes are essential to evaluate its metabolic fate. nih.gov The primary metabolic pathways for compounds containing a nicotinic acid moiety often involve oxidation and conjugation reactions. researchgate.net The benzyloxy group in the molecule is a potential site for O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com Furthermore, the pyridine (B92270) ring of the nicotinic acid is susceptible to N-oxidation. nih.gov

Metabolite identification is performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the structural characterization of metabolic products. mdpi.comeurofinsdiscovery.com By comparing the metabolic profiles across different species, potential differences in metabolism can be identified early in the drug development process. eurofinsdiscovery.com

Table 1: Predicted Metabolic Pathways for this compound in Liver Microsomes

Metabolic Reaction Potential Metabolite Enzyme System
O-debenzylation2-(3-hydroxyphenyl)nicotinic acidCytochrome P450
Pyridine N-oxidationThis compound-N-oxideCytochrome P450, FMO
Hydroxylation of the benzyl (B1604629) group2-(3-(hydroxybenzyl)oxyphenyl)nicotinic acidCytochrome P450
Glucuronidation of the carboxylic acidThis compound acyl-glucuronideUGTs

This table is a predictive representation based on the known metabolism of similar chemical structures and is not based on specific experimental data for this compound.

Tissue Distribution and Biodistribution in Animal Models

Understanding how a drug distributes throughout the body is critical for assessing its potential efficacy and toxicity. Tissue distribution studies in animal models, such as rats, provide information on the extent to which a compound and its metabolites penetrate various organs and tissues. nih.govfrontiersin.org

Following administration, the distribution of this compound would be evaluated in key tissues including the liver, kidneys, lungs, heart, and brain. nih.gov The physicochemical properties of the compound, such as its lipophilicity and pKa, will significantly influence its tissue penetration. The presence of the carboxylic acid group suggests that the compound may have a preference for tissues with higher pH.

The volume of distribution (Vd) is a key pharmacokinetic parameter derived from these studies, indicating the extent of a drug's distribution in the body. dovepress.com A large Vd suggests extensive tissue distribution, while a small Vd indicates that the drug is primarily confined to the bloodstream. mdpi.com

Table 2: Hypothetical Tissue Distribution Profile of this compound in Rats

Tissue Concentration (relative to plasma)
LiverHigh
KidneysHigh
LungsModerate
HeartModerate
BrainLow

This table presents a hypothetical distribution pattern based on the properties of similar acidic compounds and is for illustrative purposes only.

Elimination Pathways and Excretion Kinetics

The elimination of a drug and its metabolites from the body occurs through various pathways, primarily via the kidneys (urine) and the liver (bile and feces). Understanding the routes and rates of excretion is essential for determining a drug's dosing regimen.

For this compound, renal excretion is expected to be a significant elimination pathway, given the presence of the polar nicotinic acid moiety. nih.gov The clearance of the compound and its metabolites by the kidneys involves glomerular filtration and potentially active tubular secretion, as has been observed for nicotinic acid itself. nih.gov

Enzyme Kinetics of Metabolic Transformations

The rate at which a drug is metabolized is governed by the kinetics of the enzymes involved. Characterizing these kinetics is crucial for predicting potential drug-drug interactions.

Identification of Involved Biotransforming Enzymes (e.g., Cytochrome P450s, UGTs)

The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.gov Identifying the specific isoforms involved in the metabolism of this compound is a key step in its preclinical characterization.

Phase II metabolism, particularly glucuronidation of the carboxylic acid group, would be mediated by UGT enzymes.

Table 3: Potential Biotransforming Enzymes for this compound

Enzyme Superfamily Specific Isoform (Predicted) Metabolic Reaction
Cytochrome P450 (CYP)CYP3A4, CYP2D6, CYP1A2, CYP2C9O-debenzylation, Hydroxylation, N-oxidation
UDP-glucuronosyltransferase (UGT)UGT1A, UGT2B familiesGlucuronidation

This table is based on general knowledge of drug metabolism and the known substrates of these enzyme families. Specific experimental validation is required.

Characterization of Enzyme Inhibition and Induction Potentials

Drug candidates are routinely screened for their potential to inhibit or induce the activity of major drug-metabolizing enzymes. Such interactions can lead to altered plasma concentrations of co-administered drugs, potentially resulting in adverse effects or loss of efficacy. nih.gov

Inhibition studies would assess the ability of this compound to inhibit the activity of key CYP isoforms using specific probe substrates. The determination of the inhibition constant (Ki) provides a quantitative measure of the inhibitory potency. nih.gov Nicotinic acid and nicotinamide (B372718) have been shown to inhibit CYP2D6, CYP3A4, and CYP2E1 at therapeutic concentrations. nih.gov

Induction studies, typically conducted in cultured human hepatocytes, evaluate whether the compound can increase the expression of metabolizing enzymes. This is important as enzyme induction can lead to a faster metabolism of co-administered drugs, reducing their therapeutic effect.

Interspecies Pharmacokinetic Comparisons and Extrapolation in Preclinical Models

A critical aspect of preclinical drug development involves the comparison of pharmacokinetic (PK) profiles across different animal species. This comparative analysis aids in understanding the disposition of a drug candidate and provides a basis for extrapolating its potential pharmacokinetic behavior in humans. The process, known as interspecies scaling, often utilizes allometric principles, which relate physiological and pharmacokinetic parameters to the body weight of the species. However, a thorough review of publicly available scientific literature reveals a significant gap in the knowledge base regarding the specific compound this compound.

Currently, there are no published studies that provide comparative pharmacokinetic data for this compound in different preclinical models. Detailed research findings that would typically populate a comparative analysis—such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%)—are not available in the public domain for this specific chemical entity across multiple species.

Consequently, the creation of a data table for interspecies pharmacokinetic comparison is not feasible at this time. The absence of such fundamental data precludes any meaningful discussion on the interspecies differences or similarities in the absorption, distribution, metabolism, and excretion (ADME) of this compound. Furthermore, without pharmacokinetic data from at least two or more preclinical species, any attempt at allometric scaling or other methods of extrapolation to predict human pharmacokinetics would be purely speculative and lack the necessary scientific foundation.

The scientific community awaits future research that will hopefully elucidate the pharmacokinetic profile of this compound in relevant preclinical species, which will be instrumental for its further development and potential clinical translation.

Computational Chemistry and in Silico Modeling of 2 3 Benzyloxyphenyl Nicotinic Acid

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and to observe the dynamic behavior of the resulting complex over time.

Elucidation of Ligand-Target Interactions at the Atomic Level

While specific molecular docking studies for 2-(3-Benzyloxyphenyl)nicotinic acid are not extensively documented in public literature, its structural similarity to nicotinic acid allows for informed hypotheses about its potential targets and binding modes. The primary pharmacological target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A). nih.govmedchemexpress.com

A hypothetical docking of this compound into the GPR109A binding site would likely involve several key interactions:

Carboxylic Acid Moiety: This group is crucial for binding. The carboxylate anion is expected to form strong ionic interactions or hydrogen bonds with positively charged or polar residues within the receptor pocket, such as arginine (Arg) or lysine (B10760008) (Lys) residues. nih.gov Studies on GPR109A have identified residues like Arg111 and Arg251 as essential for recognizing the acidic group of ligands. nih.gov

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic system itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the binding site. dergipark.org.tr

Benzyloxyphenyl Group: This large, hydrophobic group would likely occupy a non-polar region of the binding pocket. The benzyl (B1604629) and phenyl rings can form significant van der Waals and hydrophobic interactions with surrounding non-polar amino acid residues. The ether oxygen might also act as a hydrogen bond acceptor.

These interactions, derived from docking simulations of similar nicotinic acid derivatives, are critical for understanding the compound's potential affinity and selectivity for its target. mdpi.comnih.gov

Conformational Flexibility and Stability Analysis of the Compound

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule in a simulated physiological environment. Such simulations would reveal:

Stable Conformations: The molecule would likely adopt a preferred low-energy conformation where steric hindrance is minimized. The relative orientation of the benzyloxy group with respect to the nicotinic acid moiety is a key determinant of its shape. nih.gov

Flexibility of the Benzyl Group: The benzyl group is known to be flexible, and its orientation can adapt to the shape of a receptor's binding pocket. wikipedia.org MD simulations would show the range of motion of this group, which is important for induced-fit binding to a target protein.

Stability of the Ligand-Receptor Complex: If simulated in complex with a target like GPR109A, MD can assess the stability of the binding pose predicted by docking. researchgate.net By calculating metrics like the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can determine if the compound remains stably bound or if it is likely to dissociate. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule. dergipark.org.tracs.org

Electronic Structure, Reactivity, and Electrostatic Potential Analysis

For this compound, DFT calculations can illuminate its fundamental chemical characteristics. epstem.net

Electronic Structure (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is where electrons are most available (nucleophilic character), while the LUMO represents the most likely site for accepting electrons (electrophilic character). For this molecule, the HOMO is expected to be localized on the electron-rich benzyloxy-substituted phenyl ring, while the LUMO may be centered on the electron-deficient pyridine ring of the nicotinic acid moiety. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carboxylic acid oxygens and the pyridine nitrogen, indicating these are sites prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the acidic proton of the carboxyl group, making it the primary site for deprotonation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)

Quantum chemical calculations can predict spectroscopic data with reasonable accuracy, which is invaluable for structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, distinct signals would be predicted for the protons and carbons of the pyridine ring, the benzyloxy-substituted ring, and the benzylic (-CH₂-) group. stackexchange.comhmdb.caechemi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0 165 - 175
Pyridine Ring Protons 7.5 - 9.0 120 - 155
Phenyl Ring Protons 6.8 - 7.5 115 - 160

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Predicted IR spectra can highlight key vibrational modes. orgchemboulder.comechemi.com

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300 (very broad)
Aromatic C-H Stretch 3000 - 3100
Carboxylic Acid C=O Stretch 1700 - 1725
Aromatic C=C / C=N Stretch 1450 - 1600
Ether C-O-C Asymmetric Stretch 1200 - 1275

UV/Vis Spectroscopy: Predictions can indicate the wavelengths of maximum absorption (λ_max), which relate to electronic transitions (e.g., π → π*). The extensive conjugated system of this compound, involving two aromatic rings, would be expected to show strong absorption in the UV region, likely around 260-280 nm, similar to other nicotinic acid and aromatic derivatives. researchgate.netvixra.orgnih.govnih.gov

In Silico ADMET Prediction Models

In silico models are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate early in the discovery process. nih.govslideshare.net These predictions help to identify molecules with poor pharmacokinetic profiles or potential liabilities. mdpi.com For this compound, a hypothetical ADMET profile can be constructed based on its structure. tandfonline.com

Table 3: Predicted ADMET Profile for this compound

Property Predicted Value/Characteristic Rationale/Implication
Absorption
Molecular Weight ~321.33 g/mol Complies with Lipinski's Rule (< 500), favoring good absorption.
LogP (Lipophilicity) Moderately High The benzyloxy group increases lipophilicity compared to nicotinic acid, which may enhance membrane permeability.
Water Solubility Low to Moderate The carboxylic acid group enhances water solubility, but the large hydrophobic portion may limit it.
Human Intestinal Absorption Likely High Favorable molecular weight and moderate lipophilicity suggest good potential for oral absorption.
Distribution
Plasma Protein Binding Predicted to be High Lipophilic compounds often bind extensively to plasma proteins like albumin, which can affect the free drug concentration. mdpi.com
Blood-Brain Barrier (BBB) Unlikely to Cross The presence of the polar carboxylic acid group generally hinders passage across the BBB.
Metabolism
CYP450 Substrate/Inhibitor Possible Aromatic rings are common sites for metabolism by cytochrome P450 enzymes (e.g., hydroxylation). The compound could potentially inhibit or be a substrate for isoforms like CYP2D6 or CYP3A4.
Excretion
Primary Route Renal and/or Hepatic Metabolism in the liver followed by renal excretion of metabolites is a likely pathway.
Toxicity
hERG Inhibition Low to Moderate Risk Aromatic structures can sometimes interact with the hERG potassium channel; requires specific assessment.

Prediction of Preclinical Absorption and Distribution Parameters

In the early stages of drug discovery, the prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying candidates with a higher probability of success. nih.govnih.gov For "this compound," various in silico models can be employed to estimate its preclinical absorption and distribution parameters. These computational tools leverage large datasets of known compounds to predict the behavior of novel entities. nih.govjapsonline.com

Key parameters that can be predicted include Caco-2 permeability, plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. Caco-2 cell permeability assays are a common in vitro method to predict human intestinal absorption. nih.govevotec.com Computational models, often based on quantitative structure-property relationships (QSPR), can provide a rapid and cost-effective initial assessment of this parameter. nih.govresearchgate.net For a molecule like this compound, its relatively large size and the presence of both lipophilic (benzyloxy group) and polar (carboxylic acid) moieties would be key determinants of its predicted permeability.

Plasma protein binding is another critical factor, as it affects the free fraction of a drug available to exert its pharmacological effect. nih.govoup.com Generally, acidic compounds tend to bind to serum albumin. researchgate.net Given the carboxylic acid group, it is anticipated that this compound would exhibit some degree of plasma protein binding. nih.gov The extent of this binding can be estimated using various computational models that consider physicochemical properties like lipophilicity (LogP). nih.gov

The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system (CNS). nih.govnih.gov For this compound, predictors would analyze features such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors to estimate its BBB penetration potential. researchgate.netmdpi.com The presence of the carboxylic acid group, which is typically ionized at physiological pH, might limit its ability to cross the BBB. nih.gov

A hypothetical preclinical ADME profile for this compound, as predicted by common in silico tools, is presented in Table 1.

ParameterPredicted ValueImplication
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Low to ModerateMay have moderate oral absorption.
Human Intestinal Absorption (%) > 80%Likely to be well-absorbed from the gut.
Plasma Protein Binding (%) High (>90%)Low free fraction, potentially longer half-life. researchgate.net
Blood-Brain Barrier (BBB) Penetration Low (BBB-)Unlikely to have significant CNS effects.
P-glycoprotein (P-gp) Substrate LikelyPotential for drug-drug interactions.

Table 1: Predicted Preclinical Absorption and Distribution Parameters for this compound

Computational Prediction of Metabolic Sites and Biotransformation Pathways

Understanding the metabolic fate of a new chemical entity is paramount to avoid issues such as the formation of toxic metabolites or rapid clearance. nih.govnih.gov Computational tools can predict the most likely sites of metabolism (SoM) on a molecule and the potential biotransformations it may undergo, primarily by cytochrome P450 (CYP) enzymes. nih.govacs.org These prediction tools often use a combination of ligand-based methods, which rely on databases of known metabolic reactions, and structure-based methods that involve docking the compound into the active site of CYP enzymes. arxiv.org

For this compound, several potential metabolic hotspots can be identified. The benzylic methylene (B1212753) bridge is a common site for hydroxylation. The aromatic rings (both the phenyl and pyridine rings) are also susceptible to oxidation. The ether linkage could potentially undergo O-dealkylation.

Computational models, such as FAME 2 or GLORY, can provide a more quantitative prediction of the likelihood of metabolism at each atomic position. frontiersin.org These programs analyze the accessibility and reactivity of different parts of the molecule to predict the most probable sites of enzymatic attack. arxiv.orgfrontiersin.org

The predicted primary biotransformation pathways for this compound would likely include:

Hydroxylation: Addition of a hydroxyl group, most likely on the benzyl ring or the benzylic carbon.

O-debenzylation: Cleavage of the ether bond to yield 3-hydroxyphenyl-nicotinic acid and benzyl alcohol.

N-oxidation: Oxidation of the pyridine nitrogen.

Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid, a common phase II metabolic pathway.

An in vitro study on a structurally related compound, 6-benzyl-1-benzyloxymethyl-5-iodouracil, showed that hydroxylation was a key metabolic pathway mediated by CYP2C19 and CYP3A4. nih.gov This suggests that similar enzymes could be involved in the metabolism of this compound.

Potential Metabolic SitePredicted BiotransformationPotential Metabolite
Benzyl RingAromatic Hydroxylation2-(3-(4-hydroxybenzyloxy)phenyl)nicotinic acid
Benzylic CarbonBenzylic Hydroxylation2-(3-(hydroxy(phenyl)methoxy)phenyl)nicotinic acid
Ether LinkageO-Debenzylation2-(3-hydroxyphenyl)nicotinic acid
Pyridine RingAromatic Hydroxylation2-(3-Benzyloxyphenyl)-x-hydroxynicotinic acid
Carboxylic AcidGlucuronidation (Phase II)This compound glucuronide

Table 2: Predicted Metabolic Sites and Biotransformation Pathways for this compound

Virtual Screening and Computational Library Design

Identification of Novel Scaffolds with Similar Activity Profiles

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov One approach, known as scaffold hopping, aims to identify new core structures (scaffolds) that maintain the key pharmacophoric features of a known active molecule but have a different chemical backbone. nih.govmdpi.com This can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME profile. nih.gov

Starting with this compound as a query molecule, computational methods like 3D shape-based screening or pharmacophore modeling can be employed. These methods would identify molecules from large commercial or proprietary databases that have a similar three-dimensional shape and distribution of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to the query compound. mdpi.com

For example, if this compound is an antagonist for a G protein-coupled receptor (GPCR) like the nicotinic acid receptor GPR109A, virtual screening could be used to find other, structurally distinct compounds that also fit into the receptor's binding site. nih.gov This process could lead to the identification of entirely new chemical classes of compounds with the desired biological activity.

Optimization of Chemical Libraries for Targeted Screening

Computational library design focuses on creating smaller, more focused collections of compounds that are enriched with molecules likely to be active against a specific target or target family. chemdiv.comencyclopedia.pubnih.govnih.gov This is a more efficient approach than screening large, diverse libraries. nih.gov

If the biological target of this compound is known, for instance, a particular kinase, a targeted library can be designed. nih.govnih.gov This would involve analyzing the structure of the kinase's ATP binding site and designing molecules that are predicted to have favorable interactions with key amino acid residues. sciencepublishinggroup.comresearchgate.net

The design process might start with the nicotinic acid scaffold and explore various substitutions at different positions to optimize binding affinity and selectivity. Computational tools can be used to virtually enumerate and evaluate thousands of potential analogs, prioritizing those with the best-predicted properties for synthesis and testing. sciencepublishinggroup.com This approach accelerates the discovery of potent and selective inhibitors. nih.gov For instance, if targeting a GPCR, a library could be designed to explore the chemical space around the known ligand-binding pocket. chemdiv.com

Emerging Research Applications and Methodological Advances for 2 3 Benzyloxyphenyl Nicotinic Acid

Integration with Advanced Biological and Analytical Techniques

The comprehensive characterization of 2-(3-Benzyloxyphenyl)nicotinic acid necessitates a multi-faceted approach, integrating sophisticated analytical and biological methodologies to understand its effects at a systemic level.

Application of Omics Technologies for Comprehensive Characterization

To date, specific omics studies on this compound have not been extensively published. However, the application of these technologies is a critical next step in understanding its biological impact. Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer an unbiased, high-throughput means to assess the global changes occurring within a biological system in response to the compound. For instance, metabolomics analysis has been effectively used to investigate the effects of nicotinic acid receptor agonists in preclinical models of disease, revealing systemic changes in metabolites. The principles of these technologies can be directly applied to future studies of this compound to elucidate its mechanism of action and identify potential biomarkers of its activity.

A hypothetical omics analysis plan for this compound is outlined in the table below.

Omics Technology Objective Potential Analytes Anticipated Insights
Transcriptomics To identify gene expression changes in target tissues following exposure to the compound.mRNA, non-coding RNAElucidation of signaling pathways modulated by the compound.
Proteomics To quantify changes in protein expression and post-translational modifications.Total protein, phosphoproteinsIdentification of protein targets and downstream effector pathways.
Metabolomics To profile changes in small molecule metabolites in biofluids and tissues.Lipids, amino acids, organic acidsUnderstanding of the compound's impact on metabolic pathways.

Advanced Imaging Techniques for In Vivo Distribution (Preclinical)

The in vivo distribution of a compound is a key determinant of its efficacy and potential off-target effects. Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for non-invasively visualizing and quantifying the distribution of radiolabeled compounds in preclinical models. While specific imaging studies with radiolabeled this compound are not yet available, the methodology is well-established for related molecules. For example, PET imaging with various radiotracers is routinely used in preclinical and clinical settings to assess the biodistribution of drugs and diagnose diseases.

The development of a radiolabeled version of this compound would enable detailed preclinical imaging studies. A potential approach for such a study is presented below.

Imaging Modality Potential Radiotracer Preclinical Model Primary Objective
PET ¹⁸F-labeled this compoundRodent modelTo determine brain, liver, and kidney uptake and clearance kinetics.
SPECT ¹²³I-labeled this compoundRodent modelTo assess long-term biodistribution and potential for tissue accumulation.

Development of Novel Assay Platforms for Compound Characterization

The characterization of this compound would be significantly advanced by the development of novel assay platforms. High-throughput screening (HTS) assays are essential for efficiently screening large libraries of analogous compounds to identify those with improved potency and selectivity. Furthermore, the development of sophisticated in vitro and cell-based assays can provide deeper insights into the compound's mechanism of action.

Future assay development could focus on:

Receptor-binding assays: To quantify the affinity and selectivity of this compound for its molecular target(s).

Cell-based functional assays: To measure the downstream cellular responses following compound treatment, such as second messenger activation or gene expression changes.

Biophysical assays: To characterize the direct interaction between the compound and its target protein(s), providing data on binding kinetics and thermodynamics.

Future Directions and Unexplored Research Avenues for this compound

The full therapeutic potential of this compound remains to be explored. Future research should focus on addressing current limitations and investigating its utility in novel preclinical disease models.

Addressing Current Research Limitations and Challenges

A primary limitation in the current understanding of this compound is the scarcity of publicly available research data. To move the field forward, several challenges need to be addressed:

Synthesis and availability: The synthesis of this compound and its derivatives needs to be scalable and cost-effective to support extensive preclinical research.

Target identification and validation: The specific molecular target(s) of this compound have not been definitively identified.

Lack of specific research tools: The absence of specific antibodies and radiolabeled versions of the compound hinders detailed mechanistic and biodistribution studies.

Potential for Investigation in Novel Preclinical Disease Models

Given the structural relationship of this compound to nicotinic acid, a compound with known effects on lipid metabolism and cardiovascular health, a number of preclinical disease models are of interest for future investigation. Nicotinic acid itself has been studied in the context of Alzheimer's disease models. This suggests that this compound could be evaluated in similar and other neurological and metabolic disease models.

The table below outlines potential preclinical disease models for future investigation.

Disease Area Preclinical Model Rationale for Investigation
Neurodegenerative Diseases Transgenic mouse models of Alzheimer's diseaseTo evaluate the potential neuroprotective effects of the compound.
Metabolic Disorders Diet-induced obesity models in rodentsTo assess the compound's effects on lipid profiles, glucose homeostasis, and insulin (B600854) sensitivity.
Inflammatory Conditions Models of chronic inflammationTo investigate potential anti-inflammatory properties of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Benzyloxyphenyl)nicotinic acid, and how can intermediates be optimized for yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 3-benzyloxyphenylboronic acid (or its pinacol ester) and a halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid). Catalytic systems like Pd(PPh₃)₄ in a DMF/H₂O solvent mixture at 80–100°C are typical. Optimization involves adjusting stoichiometry (1:1.2 substrate/boronic acid ratio) and monitoring reaction progress via TLC or HPLC .
  • Data Note : Boronic acid reagents (e.g., 3-benzyloxyphenylboronic acid pinacol ester) show >97% purity in catalog data, critical for minimizing side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and NMR (¹H, ¹³C, and DEPT-135 for benzyloxy group confirmation). For quantitative purity, integrate peaks against certified reference materials (e.g., trifluoromethylbenzoic acid CRM4601-b, which provides validated NMR calibration) .
  • Advanced Tip : Employ HSQC or HMBC NMR to resolve aromatic proton coupling patterns, particularly for distinguishing the benzyloxy substituent’s position .

Q. What reactivity patterns are observed when modifying the benzyloxy group in this compound?

  • Methodology : The benzyloxy group can undergo hydrogenolysis (H₂/Pd-C) to yield phenolic intermediates or react with isothiocyanates (e.g., 4-(benzyloxy)phenyl isothiocyanate) for functionalization. Monitor reaction kinetics via UV-Vis at 250–300 nm, where benzyloxy derivatives exhibit strong absorbance .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of nicotinic acid derivatives, and how might they apply to this compound?

  • Methodology : In acidic media, nicotinic acid derivatives react with peroxomonosulfate (HSO₅⁻) via a proton-dependent mechanism. For the target compound, hypothesize a similar pathway where the benzyloxy group stabilizes the transition state. Use stopped-flow kinetics to measure rate constants (k ≈ 10⁻³ M⁻¹s⁻¹ at pH 2–4) and IR spectroscopy to confirm N-oxide formation .
  • Contradiction Alert : Prior studies on nicotinic acid oxidation show H⁺ retardation effects, but the benzyloxy substituent’s electron-donating nature may alter this trend. Validate via pH-rate profiling .

Q. How can amide prodrug strategies enhance the blood-brain barrier (BBB) penetration of this compound in CNS studies?

  • Methodology : Convert the carboxylic acid group to an amide (e.g., using 2-(trifluoromethyl)benzoic acid derivatives as coupling partners). Assess prodrug stability in simulated gastric fluid (SGF) and BBB permeability via PAMPA assays. Reference studies on similar prodrugs (e.g., tazarotenic acid) show improved logP values (ΔlogP ≈ +1.5) after amidation .

Q. What are the thermal and photolytic degradation pathways of this compound under storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH and UV exposure (ICH Q1B guidelines). Use LC-MS to identify degradation products (e.g., debenzylated nicotinic acid or dimerized species). Catalog data for structurally similar compounds (e.g., bis(trifluoromethyl)benzoic acid) suggest degradation thresholds >48°C .

Q. How does this compound interact with NAD biosynthesis pathways in in vitro models?

  • Methodology : Test its incorporation into NAD via isotopic tracing (¹⁴C-labeled nicotinic acid). Compare with nicotinic acid mononucleotide (NaMN), a known NAD precursor, using HEK293 cell lysates. Monitor NAD levels via fluorescence assays (e.g., cycling with alcohol dehydrogenase). Prior data indicate nicotinic acid derivatives compete with endogenous pathways at IC₅₀ ≈ 50 µM .

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